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Compound of Interest

Compound Name: 4-Hydroxypiperidine

Cat. No.: B117109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental

properties and characteristics of 4-hydroxypiperidine. A versatile heterocyclic compound, 4-
hydroxypiperidine is a pivotal building block in the synthesis of a wide array of pharmaceutical

agents, owing to its unique structural and chemical features. This document provides a detailed

overview of its physical and chemical properties, spectroscopic data, synthesis and purification

protocols, and its significant role in drug discovery and development, particularly as a scaffold

for G-protein coupled receptor (GPCR) ligands.

Fundamental Properties
4-Hydroxypiperidine, also known as 4-piperidinol, is a white to off-white crystalline solid that is

hygroscopic in nature.[1][2] Its core structure consists of a piperidine ring with a hydroxyl group

substituted at the 4-position.

Physical and Chemical Properties
The physical and chemical properties of 4-hydroxypiperidine are summarized in the table

below. It is soluble in water and methanol.[1][3][4]
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Property Value Source(s)

Molecular Formula C₅H₁₁NO [3][4][5]

Molar Mass 101.15 g/mol [3][4][5]

Appearance White to off-white solid [3][6]

Melting Point 86-90 °C [1][4][7]

Boiling Point 108-114 °C at 10 mmHg [1][4][8]

216-218 °C [6]

Density ~1.0 g/cm³ [7]

pKa 10.74 [3]

14.29 (in water) [6]

Flash Point 107 °C [6]

226 °F (107.8 °C) [1][7]

Solubility

Soluble in water. Slightly

soluble in chloroform and

methanol.

[1][3][4]

CAS Number 5382-16-1 [5][7][9]

Spectroscopic Data
The structural elucidation of 4-hydroxypiperidine is confirmed through various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 4-hydroxypiperidine will exhibit characteristic

signals for the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are

influenced by the solvent used.

¹³C NMR: The carbon NMR spectrum of 4-hydroxypiperidine typically shows three distinct

signals corresponding to the carbon atoms of the piperidine ring. The carbon bearing the
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hydroxyl group (C4) will be shifted downfield compared to the other ring carbons. The

carbons adjacent to the nitrogen (C2 and C6) will also have a characteristic chemical shift.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of 4-hydroxypiperidine displays characteristic absorption bands

corresponding to its functional groups. A broad band in the region of 3400-3100 cm⁻¹ is

indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of

the secondary amine. C-H stretching vibrations of the methylene groups in the ring are

observed in the 3000-2850 cm⁻¹ region. The C-O stretching vibration typically appears in the

1100-1000 cm⁻¹ range.

Mass Spectrometry (MS):

The electron ionization mass spectrum of 4-hydroxypiperidine shows a molecular ion peak

(M+) at m/z 101. The fragmentation pattern is consistent with the structure of the molecule,

often involving the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the piperidine

ring.

Experimental Protocols
Synthesis of 4-Hydroxypiperidine
Several synthetic routes to 4-hydroxypiperidine have been reported. A common and efficient

method involves the catalytic hydrogenation of 4-pyridinol (also known as 4-hydroxypyridine).

Protocol: Catalytic Hydrogenation of 4-Pyridinol

Reactants: 4-Pyridinol, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) catalyst, Acetic acid

(solvent).

Procedure:

A solution of 4-pyridinol in glacial acetic acid is placed in a high-pressure hydrogenation

apparatus.

A catalytic amount of PtO₂ is added to the solution.
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The vessel is sealed and flushed with hydrogen gas.

The reaction mixture is stirred under a hydrogen atmosphere (typically 50-70 bar) at room

temperature for 6-10 hours.

Upon completion of the reaction (monitored by techniques such as TLC or GC), the

catalyst is removed by filtration through a bed of celite.

The acetic acid solvent is removed under reduced pressure.

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted

with an organic solvent (e.g., ethyl acetate).

The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄),

and the solvent is evaporated to yield the crude 4-hydroxypiperidine.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system.

A visual representation of a typical synthesis workflow is provided below:
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A generalized workflow for the synthesis of 4-hydroxypiperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b117109?utm_src=pdf-body-img
https://www.benchchem.com/product/b117109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification by Recrystallization
General Protocol:

Dissolve the crude 4-hydroxypiperidine in a minimum amount of a hot solvent in which it

is highly soluble (e.g., a mixture of ethanol and water).

If colored impurities are present, a small amount of activated charcoal can be added, and

the hot solution is filtered to remove the charcoal.

Allow the hot, saturated solution to cool slowly to room temperature.

Further cooling in an ice bath can promote crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the purified crystals under vacuum.[10]

Role in Drug Development and Signaling Pathways
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently

incorporated into the design of ligands for various biological targets, most notably G-protein

coupled receptors (GPCRs). Its hydroxyl group provides a key point for hydrogen bonding

interactions with receptor binding sites, and the piperidine ring serves as a versatile scaffold for

introducing other pharmacophoric elements.

Histamine H₃ Receptor Antagonism
A significant application of 4-hydroxypiperidine is in the development of histamine H₃ receptor

antagonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that

negatively regulates the release of histamine and other neurotransmitters.[1] Antagonists of the

H₃ receptor can therefore enhance neurotransmitter release, a mechanism that is being

explored for the treatment of various neurological and psychiatric disorders, including cognitive

impairment and sleep disorders.[1]
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The 4-hydroxypiperidine moiety is a common feature in many potent and selective H₃

receptor antagonists. It is believed to interact with key amino acid residues in the receptor's

binding pocket, contributing to the ligand's affinity and efficacy.

Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is a member of the GPCR superfamily and is coupled to the Gαi/o

class of G-proteins.[11] Activation of the H₃ receptor by an agonist (like histamine) initiates a

signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular levels of cyclic AMP (cAMP).[11] This, in turn, affects the activity of protein kinase A

(PKA) and downstream signaling pathways.[11]

An H₃ receptor antagonist, often containing a 4-hydroxypiperidine scaffold, blocks the binding

of histamine to the receptor, thereby preventing the initiation of this inhibitory signaling

cascade. This leads to an increase in the synthesis and release of histamine and other

neurotransmitters.

The following diagram illustrates the signaling pathway of the histamine H₃ receptor and the

point of intervention for an antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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